4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
Overview
Description
The compound “4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride” likely contains an aminopropyl group attached to a thiomorpholine dione structure. Aminopropyl groups are known to provide attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Chemical Reactions Analysis
Amines, such as the aminopropyl group in this compound, can undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have a high boiling point due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the development of thiomorpholine derivatives through nucleophilic substitution reactions, aiming at creating potent bioactive molecules with antimicrobial properties. The synthesis process involves several steps, starting from thiomorpholine and p-chlorobenzonitrile to ultimately form various substituted heterocyclic compounds. These newly synthesized compounds have been tested for their antimicrobial activity, demonstrating the potential of thiomorpholine derivatives in developing new antimicrobial agents with optimized biological effects and consistent drug availability (D. Kardile & N. Kalyane, 2010).
Synthesis and Crystal Structure Analysis
Another facet of research on thiomorpholine derivatives includes the synthesis and crystal structure analysis of 3,3,6,6-tetramethylmorpholine-2,5-dione and its monothioxo and dithioxo derivatives. The study demonstrates a convenient synthesis pathway via 'direct amide cyclization' of linear precursors, followed by thionation yielding the corresponding thioxomorpholin-2-ones and morpholine-2,5-dithiones. These findings contribute to the understanding of the structural aspects of thiomorpholine derivatives, which could have implications in designing more effective molecules for various applications (N. Mawad et al., 2010).
Herbicide Discovery
The exploration of thiomorpholine derivatives extends to herbicide discovery, particularly through the synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These inhibitors play a crucial role in developing herbicides for resistant weed control. One compound, characterized by its interaction with the metal ion and hydrophobic residues, displayed exceptional potency against AtHPPD, indicating the potential of thiomorpholine derivatives in creating effective herbicides for agricultural applications (Bo He et al., 2020).
Mechanism of Action
Target of Action
Compounds similar to “4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride”, such as spermine , often target cellular structures like nucleic acids . They can stabilize the helical structure of DNA and are essential for eukaryotic cell growth .
Mode of Action
These compounds often function as free radical scavengers, preventing oxidative damage to DNA . They can also regulate gene expression and prevent endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine, a similar compound, is synthesized from ornithine . It is found in all eukaryotic cells and some bacteria .
Result of Action
The primary result of the action of similar compounds is the protection of DNA from oxidative damage, stabilization of chromatin, and regulation of gene expression .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride plays a significant role in biochemical reactions, particularly in the modification of surfaces and the functionalization of nanoparticles. It interacts with enzymes, proteins, and other biomolecules through its aminopropyl group, which can form covalent bonds with various functional groups on biomolecules. This interaction enhances the dispersibility and stability of nanoparticles, making them suitable for applications in drug delivery, biosensing, and catalysis .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance the uptake of nanoparticles by cells, thereby improving the efficiency of drug delivery systems. Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The aminopropyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular uptake and improve the efficacy of drug delivery systems. At high doses, it can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. These threshold effects are important considerations for its use in biomedical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase, which play roles in its metabolism and degradation. The compound can also affect metabolic flux and alter the levels of metabolites in cells, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and can accumulate in specific cellular compartments. This localization is crucial for its biological activity and effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can exert its biochemical effects .
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c8-2-1-3-9-4-6-12(10,11)7-5-9;/h1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPVSAOPCZVPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-72-9 | |
Record name | 4-Thiomorpholinepropanamine, 1,1-dioxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432677-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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